molecular formula C17H21N3O B14583744 [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 61337-97-1

[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol

Cat. No.: B14583744
CAS No.: 61337-97-1
M. Wt: 283.37 g/mol
InChI Key: SAUJEHBPOOXNBQ-UHFFFAOYSA-N
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Description

[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a pyridine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methyl-2-phenylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methanol group, forming a simpler structure.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.

    Reduction: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine].

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine]
  • [4-(4-Methyl-2-phenylpiperazin-1-yl)benzyl alcohol]
  • [4-(4-Methyl-2-phenylpiperazin-1-yl)phenol]

Uniqueness

[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is unique due to its specific combination of a piperazine ring with a pyridine ring and a methanol group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61337-97-1

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

[4-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C17H21N3O/c1-19-9-10-20(16-7-8-18-11-15(16)13-21)17(12-19)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3

InChI Key

SAUJEHBPOOXNBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=NC=C3)CO

Origin of Product

United States

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